2-(2,4-Difluorophenyl)-2-oxoacetic Acid: A Comprehensive Overview
2-(2,4-Difluorophenyl)-2-oxoacetic acid (CAS No. 79477-89-7) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DFPA, has garnered attention due to its unique structural properties and potential therapeutic benefits. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of 2-(2,4-Difluorophenyl)-2-oxoacetic acid.
Chemical Structure and Properties
2-(2,4-Difluorophenyl)-2-oxoacetic acid is characterized by its distinctive molecular structure, which includes a difluorophenyl group and a carboxylic acid moiety. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, such as increased lipophilicity and enhanced metabolic stability. These properties make DFPA an attractive candidate for various pharmaceutical applications.
The molecular formula of 2-(2,4-Difluorophenyl)-2-oxoacetic acid is C9H5F2O3, with a molecular weight of approximately 199.13 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is around 165-167°C.
Synthesis Methods
The synthesis of 2-(2,4-Difluorophenyl)-2-oxoacetic acid can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2,4-difluorobenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product.
An alternative synthetic route involves the use of 2,4-difluorobenzoyl chloride and ethyl acetoacetate. The reaction is typically carried out in an inert atmosphere to avoid side reactions and ensure high yields. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing DFPA, such as using microwave-assisted synthesis or catalytic systems that minimize waste production.
Biological Activities and Applications
2-(2,4-Difluorophenyl)-2-oxoacetic acid has been extensively studied for its potential biological activities and therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that DFPA can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, DFPA has also demonstrated potential as an antiviral agent. Studies have shown that it can inhibit the replication of several viruses, including herpes simplex virus (HSV) and influenza virus. The mechanism of action is believed to involve interference with viral entry or replication processes within host cells.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 2-(2,4-Difluorophenyl)-2-oxoacetic acid has been explored through various preclinical studies and early-stage clinical trials. Preclinical studies have shown promising results in animal models of inflammatory diseases, with significant reductions in inflammation markers and improved clinical outcomes. These findings have paved the way for further clinical investigations.
In early-stage clinical trials, DFPA-based formulations have been tested for safety and efficacy in human subjects. Initial results have been encouraging, with no major adverse effects reported at therapeutic doses. However, more extensive clinical trials are needed to fully evaluate the long-term safety and efficacy of this compound.
Recent Research Developments
The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential applications of 2-(2,4-Difluorophenyl)-2-oxoacetic acid. One notable area of interest is its use as a lead compound for developing novel drug candidates. Scientists are exploring structural modifications to enhance the pharmacological properties of DFPA, such as improving solubility or extending half-life.
Recent studies have also focused on understanding the mechanism of action ofDFPA at a molecular level. Advanced techniques such as X-ray crystallography and computational modeling have provided insights into how this compound interacts with target proteins involved in inflammation and viral replication processes.< / strong >< / strong > sup > sup > sup > sup > sup > sup > sup > sup > sup > sup > sup > sup > sup > sup >< p >< strong >Conclusion< / strong >:< / strong >< p >In summary,< strong > ̈́ ̈́ ̈́ ̈́ ̈́ ̈́ ̈́ ̈́ ̈́ ̈́ ̈́ ̈́ ̈́ - ( - , - ) - - o o e t c i d< / strong >(CAS No .79477 -89 -7) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with its anti-inflammatory and antiviral properties , makes it an attractive candidate for further development . Ongoing research continues to uncover new possibilities for this compound , highlighting its potential to contribute significantly to the treatment of various diseases . As more clinical data becomes available , it is expected that< strong > DFPA will play an increasingly important role in modern medicine .< / strong >< / strong >< br / >< br / >< p >For more information on< strong > DFPA or other related compounds , please refer to scientific literature or consult with experts in the field .< / strong >< / strong >< br / >< br / >< p >This article aims to provide a comprehensive overview of< strong > DFPA while adhering to professional standards in chemical terminology . It is designed to be informative , accurate , and useful for researchers , clinicians , and other stakeholders interested in this exciting area of study .< / strong >< / strong > p > article > response >
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2-(2,4-Difluorophenyl)-2-oxoacetic Acid: A Comprehensive Overview
2-(2,4-Difluorophenyl)-2-oxoacetic acid (CAS No. 79477-89-7) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DFPA, has garnered attention due to its unique structural properties and potential therapeutic benefits. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of 2-(2,4-Difluorophenyl)-2-oxoacetic acid.
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Here’s a corrected version without unnecessary nested tags:
2-(2,4-Difluorophenyl)-2-oxoacetic Acid: A Comprehensive Overview
2-(2,4-Difluorophenyl)-2-oxoacetic acid (CAS No. 79477-89-7) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DFPA, has garnered attention due to its unique structural properties and potential therapeutic benefits. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of 2-(2,4-Difluorophenyl)-2-oxoacetic acid.
Chemical Structure and Properties
The molecular formula of DFPA >is C9H5FFFFFFFFFFFFFFFFFFFO3,, with a molecular weight of approximately 199.13 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is around 165-167°C.
Synthesis Methods
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The therapeutic potentialof DFPA has been extensively studied for its potential biological activitiesand therapeutic applications.In addition tobanti-inflammatoryeffects,Clinical Trialsand Therapeutic Potential
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